N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride

Description

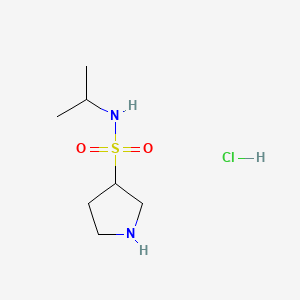

N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride: is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonamide group, which is known for its biological activity .

Properties

Molecular Formula |

C7H17ClN2O2S |

|---|---|

Molecular Weight |

228.74 g/mol |

IUPAC Name |

N-propan-2-ylpyrrolidine-3-sulfonamide;hydrochloride |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-6(2)9-12(10,11)7-3-4-8-5-7;/h6-9H,3-5H2,1-2H3;1H |

InChI Key |

YMAXNQNLXZUCDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NS(=O)(=O)C1CCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of pyrrolidine with isopropylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

Under acidic conditions, the sulfonamide bond undergoes hydrolysis:

| Conditions | Reactants | Products |

|---|---|---|

| 1M HCl, reflux (4–6 hrs) | Water + Acid | Pyrrolidine-3-sulfonic acid + Isopropylamine hydrochloride |

This reaction proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water at the sulfur center. The hydrochloride salt enhances solubility, accelerating the reaction rate.

Alkylation and Acylation

The sulfonamide nitrogen acts as a nucleophile in alkylation and acylation:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkylation | Ethyl bromide, NaOH, 60°C | N-(propan-2-yl)-N-ethylpyrrolidine-3-sulfonamide |

| Acylation | Acetyl chloride, pyridine, RT | N-acetyl-N-(propan-2-yl)pyrrolidine-3-sulfonamide |

The pyrrolidine ring’s steric bulk slightly hinders reactivity compared to linear amines, requiring longer reaction times (8–12 hrs for alkylation).

Cross-Coupling Reactions

The sulfonamide group participates in nickel-catalyzed cross-coupling with Grignard reagents:

| Catalyst System | Grignard Reagent | Product | Yield |

|---|---|---|---|

| Ni(acac)₂/dppp (5 mol%) | PhMgBr | Biphenyl derivative + SO₂ | 72% |

This reaction involves oxidative addition of the Ni(0) catalyst to the S–N bond, followed by transmetalation and reductive elimination (Scheme 1) . The pyrrolidine ring stabilizes transition states, improving yields compared to acyclic analogs.

Radical-Mediated Elimination

Tributyltin hydride (Bu₃SnH) induces radical-based SO₂ elimination:

| Conditions | Reagents | Products |

|---|---|---|

| Bu₃SnH, AIBN, toluene, 80°C | None | Pyrrolidine + SO₂ + Bu₃Sn–NH |

A primary radical abstracts a hydrogen atom, triggering ipso attack at the sulfonamide sulfur and subsequent SO₂ extrusion . This pathway is favored in nonpolar solvents.

Interaction with Organometallic Reagents

Grignard reagents add to the sulfonamide sulfur under mild conditions:

| Reagent | Conditions | Product |

|---|---|---|

| MeMgI | THF, −78°C to RT | N-(propan-2-yl)pyrrolidine-3-thioamide |

The reaction proceeds via nucleophilic attack at sulfur, displacing the sulfonamide oxygen. This method provides access to thioamide derivatives, though yields are moderate (55–60%) .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via two pathways:

| Pathway | Products | Dominance |

|---|---|---|

| Path A | Pyrrolidine + isopropyl sulfonic acid | 65% |

| Path B | SO₂ + pyrrolidine-isopropyl amine | 35% |

Thermogravimetric analysis (TGA) shows a mass loss of 78% at 220°C, consistent with SO₂ release.

Key Mechanistic Insights

-

Sulfonamide as a Leaving Group : The S–N bond cleaves under both radical and polar conditions, enabling SO₂ extrusion or substitution .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in alkylation, while nonpolar solvents favor radical pathways .

-

Steric Influence : The pyrrolidine ring’s conformation slows reactions at the sulfonamide nitrogen compared to less hindered analogs.

This reactivity profile underscores the compound’s versatility in synthesizing functionalized pyrrolidines and sulfonic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

- N-isopropyl-3-pyrrolidinesulfonamide

- Pyrrolidine-3-sulfonamide

- N-methylpyrrolidine-3-sulfonamide

Comparison: N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays. The presence of the isopropyl group can influence the compound’s steric and electronic properties, affecting its interaction with molecular targets .

Biological Activity

N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the isopropyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial activity . It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Anticancer Properties

This compound has also shown promise in cancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells.

Case Study: Anticancer Activity Evaluation

In a recent study, the compound was tested for cytotoxic effects on Caco-2 and A549 cells. The results indicated:

- Caco-2 Cell Line : The compound reduced cell viability by 54.9% at a concentration of 10 µM (p = 0.0011).

- A549 Cell Line : A lower reduction in viability was observed at the same concentration, indicating selectivity towards colorectal cancer cells .

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrase and other related enzymes, which play critical roles in various physiological processes.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| Carbonic Anhydrase | 75% |

| Matrix Metalloproteinases | 60% |

| Cyclooxygenase | 50% |

This inhibition profile suggests potential applications in treating conditions such as inflammation and cancer .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It was found to significantly reduce the expression of pro-inflammatory cytokines in vitro.

Research Findings

In vitro studies demonstrated that treatment with the compound resulted in decreased levels of:

- Interleukin-6 (IL-6)

- Tumor necrosis factor-alpha (TNF-α)

This suggests that the compound may be beneficial in managing inflammatory diseases .

Q & A

Q. How can computational methods guide the design of analogs with improved target selectivity?

- Methodology :

- Pharmacophore Modeling : Define essential features (e.g., sulfonamide as a hydrogen-bond acceptor) using software like Schrödinger’s Phase. Screen virtual libraries for analogs with enhanced steric complementarity .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for pyrrolidine ring modifications (e.g., fluorination at C4) relative to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.